2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester
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Overview
Description
2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester is a chemical compound with a complex structure that includes an indene backbone
Preparation Methods
The synthesis of 2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester typically involves multiple steps. One common synthetic route includes the reaction of indene derivatives with diethyl malonate under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indene derivatives.
Scientific Research Applications
2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester can be compared with other indene derivatives such as:
2H-Indene-2,2-dicarboxylic acid, 1,3-dihydro-: This compound has a similar structure but lacks the acetyl group, leading to different chemical properties and reactivity.
5,6-Difluoro-1,3-dihydro-2H-indene-2,2-dicarboxylic acid diethyl ester:
Properties
CAS No. |
214150-19-3 |
---|---|
Molecular Formula |
C17H20O5 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
diethyl 5-acetyl-1,3-dihydroindene-2,2-dicarboxylate |
InChI |
InChI=1S/C17H20O5/c1-4-21-15(19)17(16(20)22-5-2)9-13-7-6-12(11(3)18)8-14(13)10-17/h6-8H,4-5,9-10H2,1-3H3 |
InChI Key |
QJVTYLADDUSXJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)C(=O)C)C(=O)OCC |
Origin of Product |
United States |
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